2-(2-chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one
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Overview
Description
2-(2-chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one typically involves the reaction of 2-chloroethanol with a suitable precursor that contains the benzoxazine ring. One common method involves the use of 2-chloroethanol and a benzoxazine derivative under controlled conditions to facilitate the formation of the desired compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to promote the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloroethyl group can be reduced to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an ethyl-substituted benzoxazine.
Substitution: Formation of various substituted benzoxazine derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(2-chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins, leading to the inhibition of their function. This alkylating activity can result in the disruption of cellular processes, making the compound a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanol: A simpler compound with a similar chloroethyl group but lacking the benzoxazine ring.
Mustard Gas (Bis(2-chloroethyl) sulfide): Contains two chloroethyl groups and is known for its use as a chemical warfare agent.
Chlorambucil: An alkylating agent used in chemotherapy that also contains a chloroethyl group.
Uniqueness
2-(2-chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one is unique due to its benzoxazine ring structure, which imparts distinct chemical properties and potential applications. Unlike simpler compounds like 2-chloroethanol, the presence of the benzoxazine ring allows for more complex interactions and reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-chloroethyl)-3-hydroxy-2H-1,3-benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-6-5-9-12(14)10(13)7-3-1-2-4-8(7)15-9/h1-4,9,14H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMAEXIEYHXXRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(O2)CCCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380911 |
Source
|
Record name | 2-(2-Chloroethyl)-3-hydroxy-2,3-dihydro-4H-1,3-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25206-44-4 |
Source
|
Record name | 2-(2-Chloroethyl)-3-hydroxy-2,3-dihydro-4H-1,3-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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